molecular formula C15H33N3 B3045571 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- CAS No. 110076-36-3

1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)-

Cat. No.: B3045571
CAS No.: 110076-36-3
M. Wt: 255.44 g/mol
InChI Key: UUBBDZVLOQSJSB-UHFFFAOYSA-N
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Description

1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- is a heterocyclic compound that features a nine-membered ring containing three nitrogen atoms.

Preparation Methods

The synthesis of 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of triethylenetetramine with isopropyl bromide in the presence of a base, followed by cyclization to form the desired triazonine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the nature of the metal ion and the biological system under study .

Comparison with Similar Compounds

1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- lies in its specific ring size and substituent pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,4,7-tri(propan-2-yl)-1,4,7-triazonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N3/c1-13(2)16-7-9-17(14(3)4)11-12-18(10-8-16)15(5)6/h13-15H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBBDZVLOQSJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CCN(CC1)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327835
Record name 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110076-36-3
Record name 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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